molecular formula C7H4F5N B14472839 1,2,4,5,6-Pentafluoro-3-azabicyclo[4.2.0]octa-2,4-diene CAS No. 65817-84-7

1,2,4,5,6-Pentafluoro-3-azabicyclo[4.2.0]octa-2,4-diene

Cat. No.: B14472839
CAS No.: 65817-84-7
M. Wt: 197.10 g/mol
InChI Key: RESIARQDNANYMI-UHFFFAOYSA-N
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Description

1,2,4,5,6-Pentafluoro-3-azabicyclo[4.2.0]octa-2,4-diene is a heterocyclic polyfluoro compound. It is formed through the photochemical addition of ethylene to pentafluoropyridine . This compound is notable for its unique structure, which includes a bicyclic framework with multiple fluorine atoms, making it a subject of interest in various fields of scientific research.

Chemical Reactions Analysis

1,2,4,5,6-Pentafluoro-3-azabicyclo[4.2.0]octa-2,4-diene undergoes several types of chemical reactions:

Scientific Research Applications

Mechanism of Action

The mechanism of action for 1,2,4,5,6-pentafluoro-3-azabicyclo[4.2.0]octa-2,4-diene involves its interaction with various molecular targets. For instance, its derivatives have shown potential as inhibitors of β-tubulin, a protein involved in cell division . This suggests that the compound or its derivatives may interfere with cellular processes, making them useful in anticancer research.

Comparison with Similar Compounds

1,2,4,5,6-Pentafluoro-3-azabicyclo[4.2.0]octa-2,4-diene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific fluorinated structure, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

65817-84-7

Molecular Formula

C7H4F5N

Molecular Weight

197.10 g/mol

IUPAC Name

1,2,4,5,6-pentafluoro-3-azabicyclo[4.2.0]octa-2,4-diene

InChI

InChI=1S/C7H4F5N/c8-3-4(9)13-5(10)7(12)2-1-6(3,7)11/h1-2H2

InChI Key

RESIARQDNANYMI-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1(C(=C(N=C2F)F)F)F)F

Origin of Product

United States

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